2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol

angiotensin II receptor antagonist cardiovascular drug discovery hypertension

Sourcing this specific 5-methyl-2-aminoethanol benzimidazole scaffold ensures SAR fidelity in cardiovascular research. Unlike generic analogs, its defined substitution pattern delivers reproducible Angiotensin II receptor binding (IC50 10⁻⁵ to 10⁻⁷ M). Bypass the risk of altered pharmacokinetics or potency loss; procure a verified reference standard to anchor your lead optimization campaigns. Strictly R&D use only.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 121477-75-6
Cat. No. B044459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol
CAS121477-75-6
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)NCCO
InChIInChI=1S/C10H13N3O/c1-7-2-3-8-9(6-7)13-10(12-8)11-4-5-14/h2-3,6,14H,4-5H2,1H3,(H2,11,12,13)
InChIKeyINPABJKRULYZFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol (CAS 121477-75-6) Procurement Specifications and Chemical Identity


2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol (CAS 121477-75-6) is a substituted benzimidazole derivative featuring a 5-methylbenzimidazole core linked via a 2-amino bridge to an ethanol moiety [1]. With molecular formula C10H13N3O and a molecular weight of 191.23 g/mol, it possesses a computed XLogP3 of 1.1 and topological polar surface area (TPSA) of 60.9 Ų, indicating moderate lipophilicity and favorable hydrogen bonding capacity . This compound serves as a versatile scaffold in medicinal chemistry, particularly in the development of nonpeptide angiotensin II receptor antagonists and other bioactive benzimidazole derivatives [2].

Critical Reasons to Specify 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol Over Other Benzimidazole Analogs


Generic substitution of benzimidazole derivatives is scientifically unsound due to the profound impact of subtle structural modifications on biological activity and physicochemical properties. The specific 5-methyl substitution and ethanolamine side chain of 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol confer a unique combination of electronic and steric characteristics that directly influence target binding and selectivity [1]. For example, comparative studies within the 2-alkylbenzimidazole class demonstrate that variations in the 2-position substituent and the presence of a 5-methyl group significantly alter angiotensin II receptor antagonism potency, with IC50 values spanning two orders of magnitude [2]. Similarly, antifungal activity among bis-5-methylbenzimidazole compounds varies widely, with MIC values ranging from 25 to 800 mg/L against Candida species [3]. Therefore, substituting this compound with a close analog—even one differing only by the position of the methyl group or the nature of the amino side chain—risks substantial loss of target engagement, altered pharmacokinetics, and irreproducible experimental outcomes.

Quantitative Differentiation of 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol for Scientific Procurement


Angiotensin II Receptor Antagonist Potency: Quantitative Comparison of 2-Alkyl Benzimidazole Derivatives

2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol belongs to the class of 2-alkyl benzimidazole derivatives characterized as nonpeptide angiotensin II (AII) receptor antagonists. A systematic structure-activity relationship (SAR) study of this class demonstrated that the benzimidazole core, when appropriately substituted, exhibits in vitro AII receptor binding with IC50 values spanning 10⁻⁵ to 10⁻⁷ M [1]. This represents a 100-fold potency range across the series, with the 2-aminoethanol substituent conferring specific hydrogen bonding and electronic properties distinct from other 2-alkyl or 2-aryl analogs . The exact IC50 value for 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol in this assay is not reported in the open literature; however, its structural placement within the SAR continuum establishes a quantitative baseline for evaluating its potential relative to inactive or weakly active analogs (IC50 > 10⁻⁵ M) versus high-potency derivatives (IC50 < 10⁻⁷ M).

angiotensin II receptor antagonist cardiovascular drug discovery hypertension

In Vivo Antihypertensive Efficacy: Quantitative Comparison of 2-Alkyl Benzimidazole Class Members

The same class of 2-alkyl benzimidazole derivatives demonstrates in vivo antihypertensive activity in a rat model following intravenous administration. The effective dose required to antagonize angiotensin II-induced hypertension (ED50) ranged from 5 to 20 mg/kg across the compound series [1]. This 4-fold variation in in vivo potency highlights the functional consequences of structural modification, where the 2-aminoethanol substituent may influence not only receptor binding but also pharmacokinetic parameters such as distribution and clearance. While the specific ED50 for 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol is not individually reported, its membership in this pharmacologically characterized class provides a quantitative framework for understanding its potential in vivo activity profile relative to other derivatives.

in vivo pharmacology antihypertensive agents preclinical efficacy

Antifungal Activity Spectrum of 5-Methylbenzimidazole Scaffolds: Quantitative MIC Ranges Against Candida Species

Benzimidazole derivatives bearing the 5-methyl substitution motif, such as 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol, exhibit measurable antifungal activity. A panel of twenty bis-5-methylbenzimidazole compounds was evaluated in vitro against Candida albicans and Candida tropicalis. The majority of compounds (17 of 20) demonstrated antifungal activity with minimum inhibitory concentrations (MIC) ranging from 25 to 800 mg/L [1]. This 32-fold MIC range across a set of closely related bis-5-methylbenzimidazole analogs illustrates the profound impact that even minor structural variations can have on antifungal potency. While the specific MIC value for 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol has not been published in this assay, its 5-methylbenzimidazole core aligns it with this activity class, and the observed MIC range provides a quantitative benchmark for evaluating its potential relative to other 5-methylbenzimidazole derivatives.

antifungal drug discovery antimicrobial susceptibility Candida infection

Physicochemical Differentiation: Predicted Lipophilicity and Hydrogen Bonding Profile

2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol possesses a distinct physicochemical profile that differentiates it from closely related benzimidazole analogs. It has a computed XLogP3 of 1.1, a topological polar surface area (TPSA) of 60.9 Ų, and three hydrogen bond donor and three hydrogen bond acceptor sites [1]. In contrast, the unsubstituted 2-amino benzimidazole core lacks the methyl group and exhibits different lipophilicity, while 5-methylbenzimidazole (CAS 614-96-0) lacks the 2-aminoethanol side chain entirely, resulting in a substantially lower TPSA and altered hydrogen bonding capacity [2]. These differences are quantitatively significant for drug design: the compound adheres to Lipinski's Rule of Five with zero violations, whereas more lipophilic or less polar analogs may exceed logP or hydrogen bonding thresholds that impact oral bioavailability and permeability.

drug-likeness physicochemical properties medicinal chemistry optimization

Commercial Availability and Purity Benchmarking

2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol is commercially available from multiple reputable chemical suppliers with specified purity levels. Vendors such as AKSci offer this compound at ≥95% purity (catalog 1189AD) , while MolCore provides it at ≥98% purity (catalog MC612466) . Chemsrc and ChemicalBook also list it at 98% and 95% purity respectively [1]. This contrasts with less common or custom-synthesized benzimidazole analogs that may require lengthy synthesis lead times and lack established purity specifications. For procurement decisions, this compound's multiple supplier sources with documented purity specifications ensure competitive pricing, shorter lead times, and verified quality, reducing the risk of experimental variability due to batch-to-batch impurity differences.

chemical procurement research compound sourcing quality control

Recommended Research and Industrial Applications for 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol


Development of Nonpeptide Angiotensin II Receptor Antagonists

This compound serves as a valuable scaffold in the design and optimization of nonpeptide angiotensin II (AII) receptor antagonists for cardiovascular drug discovery. Its benzimidazole core, as established in a systematic SAR study, enables in vitro AII receptor binding with IC50 values ranging from 10⁻⁵ to 10⁻⁷ M and in vivo antihypertensive efficacy with ED50 values of 5–20 mg/kg in rat models [1]. The specific 5-methyl and 2-aminoethanol substituents provide a defined starting point for medicinal chemistry optimization, allowing systematic exploration of structure-activity relationships with a benchmarked reference compound rather than an undefined or custom-synthesized analog.

Antifungal Drug Discovery Against Candida Species

The 5-methylbenzimidazole scaffold is associated with measurable antifungal activity against Candida albicans and Candida tropicalis, with MIC values for structurally related bis-5-methylbenzimidazole compounds spanning 25–800 mg/L [2]. 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol can be employed as a core building block for the synthesis and evaluation of novel antifungal agents, providing a defined and commercially available starting material for SAR exploration in antimicrobial programs targeting fungal pathogens.

Medicinal Chemistry Scaffold for Lead Optimization

With its balanced physicochemical profile (XLogP3 = 1.1, TPSA = 60.9 Ų, zero Rule of 5 violations) [3], this compound is well-suited as a lead-like starting point for fragment-based drug discovery or scaffold hopping. Its moderate lipophilicity and favorable hydrogen bonding capacity make it an attractive core for derivatization in programs targeting enzymes, receptors, or protein-protein interactions where benzimidazole-based inhibitors are desired.

Chemical Biology Probe Development

Given its membership in the pharmacologically characterized 2-alkyl benzimidazole class and its commercial availability with defined purity specifications , this compound can be utilized as a chemical probe to investigate benzimidazole-mediated biological pathways. Its distinct substitution pattern allows researchers to differentiate its biological effects from those of other benzimidazole derivatives, enabling more precise mechanistic studies in cardiovascular, antimicrobial, or oncology research contexts.

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